
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one
Descripción general
Descripción
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is a polybrominated benzimidazole derivative. This compound is known for its significant biological activities, particularly its role as an inhibitor of protein kinase CK2, which is a key enzyme involved in various cellular processes, including cell growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the bromination of 1H-benzimidazole using bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 4,5,6,7 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
Inhibition of Protein Kinase CK2
TBBi is primarily recognized for its role as an inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including proliferation and apoptosis. Research has demonstrated that TBBi and its derivatives exhibit significant inhibitory activity against CK2, making them valuable in cancer research.
- Mechanism of Action : TBBi competes with ATP for binding to the CK2 active site. Its efficacy is often measured through IC values; for instance, TBBi has shown an IC of approximately 1.3 µM against CK2 .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of TBBi on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- Cytotoxicity Results : Compounds derived from TBBi demonstrated potent cytotoxicity with effective concentrations (EC) ranging from 4.90 to 32.77 µM .
Proapoptotic Properties
TBBi has been shown to induce apoptosis in cancer cells. This effect is linked to its ability to inhibit CK2 activity, which plays a crucial role in cell survival pathways. The induction of apoptosis was confirmed through various assays including Western blot analysis and flow cytometry .
Case Study 1: Synthesis and Evaluation of TBBi Derivatives
A study focused on synthesizing novel acyl derivatives of TBBi aimed at enhancing its anticancer activity. The derivatives were evaluated for their ability to inhibit CK2 and induce apoptosis in breast cancer cell lines.
- Findings : Some derivatives exhibited improved potency compared to TBBi itself, indicating that structural modifications can enhance biological activity .
Case Study 2: Dual Inhibitors of CK2 and PIM-1
Another research effort explored the development of dual inhibitors targeting both CK2 and PIM-1 kinases using TBBi as a scaffold.
- Results : The synthesized compounds showed promising results in inhibiting both kinases and demonstrated significant anticancer activity across multiple cell lines .
Summary Table of Key Findings
Application | Description | Key Findings |
---|---|---|
CK2 Inhibition | Competitive inhibitor for CK2 | IC = 1.3 µM |
Anticancer Activity | Cytotoxic effects on MCF-7 and MDA-MB-231 | EC = 4.90 to 32.77 µM |
Proapoptotic Effects | Induces apoptosis in cancer cells | Confirmed via Western blot and flow cytometry |
Derivative Synthesis | Development of novel acyl derivatives | Enhanced potency observed in certain derivatives |
Dual Kinase Inhibition | Targeting both CK2 and PIM-1 | Significant anticancer activity across cell lines |
Mecanismo De Acción
The primary mechanism of action of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2, where the compound competes with ATP, thereby inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-tetrabromo-1H-benzimidazole
- 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole
- 4,5,6,7-tetrabromo-1H-benzotriazole
Comparison
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is unique due to its specific substitution pattern and its potent inhibitory activity against CK2. Compared to similar compounds, it often exhibits higher potency and selectivity in inhibiting CK2, making it a valuable tool in biochemical research and potential therapeutic applications .
Actividad Biológica
4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBi) is a halogenated benzimidazole derivative that has garnered attention for its biological activities, particularly as an inhibitor of protein kinase CK2. CK2 is implicated in various cellular processes and is often overexpressed in cancer cells, making TBBi a compound of interest in cancer research.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 358.8 g/mol. Its structure includes a benzimidazole core substituted with four bromine atoms.
TBBi functions primarily as an inhibitor of CK2, which plays a crucial role in regulating cell growth and survival. Inhibition of CK2 activity has been linked to decreased cell viability and induction of apoptosis in various cancer cell lines.
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of TBBi and its derivatives on several cancer cell lines:
- Breast Cancer Cells (MCF-7 and MDA-MB-231) : TBBi derivatives showed significant cytotoxicity with EC50 values ranging from 4.90 to 32.77 µM. The most active compounds were found to induce apoptosis effectively and inhibit CK2 activity within these cells .
- Leukemia Cells (CCRF-CEM) : In tests conducted over 24 and 48 hours at various concentrations (10, 25, 50 µM), TBBi exhibited lower cytotoxicity compared to its derivatives. Specifically, compounds 7a and 7d demonstrated nearly complete loss of cell viability at 25 µM after 48 hours .
Structure-Activity Relationship (SAR)
The biological activity of TBBi can be significantly influenced by structural modifications:
- Methyl Substituents : Compounds with methyl groups showed enhanced cytotoxicity against breast cancer cells compared to their non-methylated counterparts.
- Bromination : The presence of bromine atoms appears to enhance the lipophilicity and overall potency of the compounds against CK2 .
Case Study 1: Effect on MCF-7 Cell Line
In a study evaluating the effects of TBBi derivatives on MCF-7 cells:
- Compound Tested : TBBi and its derivatives.
- Findings : At concentrations of 25 µM and above, significant reductions in cell viability were observed after both 24 and 48 hours. The most potent derivative reduced viability to approximately 25% after 48 hours at the highest concentration tested .
Case Study 2: Comparison with Other CK2 Inhibitors
TBBi was compared with other known CK2 inhibitors such as silmitasertib (CX-4945). While both compounds exhibited similar mechanisms of action, TBBi derivatives demonstrated superior cytotoxic effects against certain cancer cell lines .
Data Tables
Compound | Cell Line | EC50 (µM) | Viability (%) at 50 µM (48h) |
---|---|---|---|
TBBi | MCF-7 | 32.77 | 37 ± 5 |
Compound 7a | CCRF-CEM | <25 | Complete loss |
Compound 6b | MCF-7 | >50 | Significant decrease |
Compound 3 | MCF-7 | >50 | Lower than TBBi |
Propiedades
IUPAC Name |
4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNFJCUHHTZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439128 | |
Record name | 2oxd | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56534-23-7 | |
Record name | 2oxd | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.